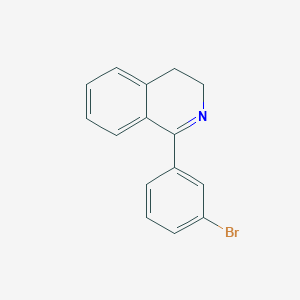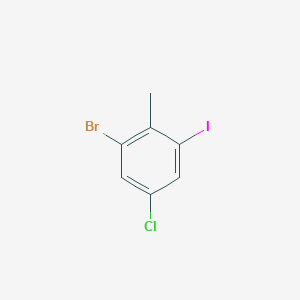
1-Bromo-5-chloro-3-iodo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloro-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, iodine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from benzene or its derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methylation reactions. For instance:
Halogenation: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to form bromobenzene.
Chlorination: Bromobenzene can then be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to form 1-bromo-3-chlorobenzene.
Iodination: The compound can be further iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) to form 1-bromo-3-chloro-5-iodobenzene.
Methylation: Finally, a Friedel-Crafts alkylation reaction can be used to introduce the methyl group, using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production of such compounds often involves similar multi-step synthesis routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-chloro-3-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds like 1-cyano-5-chloro-3-iodo-2-methylbenzene, while oxidation can produce 1-bromo-5-chloro-3-iodo-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-3-iodo-2-methylbenzene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-chloro-3-iodo-2-methylbenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its halogen and methyl substituents. For example, in nucleophilic substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the halogen atoms can participate in the formation of new carbon-carbon bonds, facilitated by palladium catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-chloro-2-iodo-5-methylbenzene
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-chloro-2-iodo-3-methylbenzene
Uniqueness
1-Bromo-5-chloro-3-iodo-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of three different halogens and a methyl group provides a diverse range of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H5BrClI |
|---|---|
Molekulargewicht |
331.37 g/mol |
IUPAC-Name |
1-bromo-5-chloro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 |
InChI-Schlüssel |
RXLXRLSNUMLTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


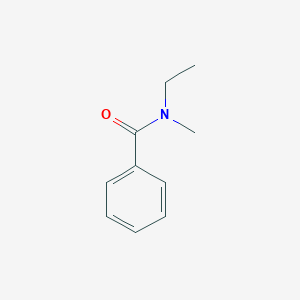
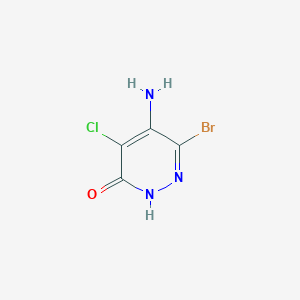
![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)
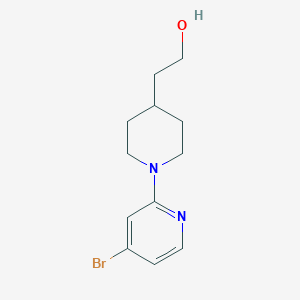
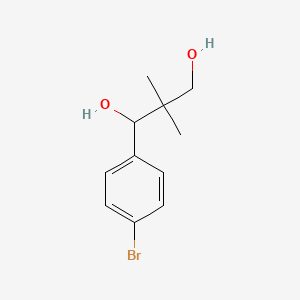
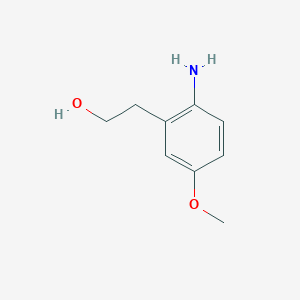
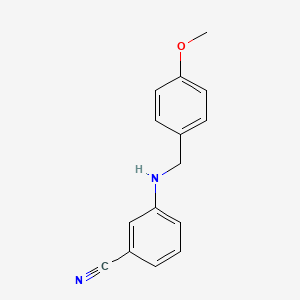
![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)
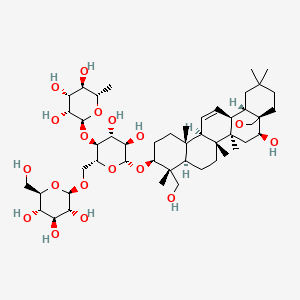
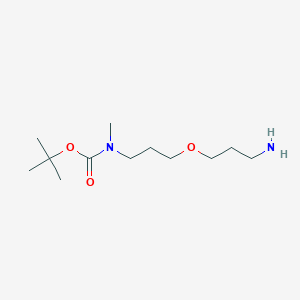
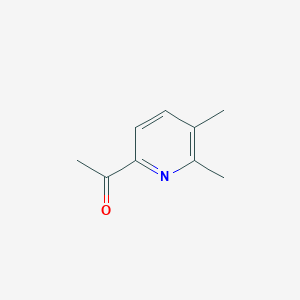

![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)
